molecular formula C28H56N2O5 B14447206 Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate CAS No. 73806-67-4

Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate

Cat. No.: B14447206
CAS No.: 73806-67-4
M. Wt: 500.8 g/mol
InChI Key: VLYOPPUVUMQIFN-UHFFFAOYSA-N
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Description

Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate is a complex organic compound with a molecular formula of C28H56N2O5. This compound is known for its unique structure, which includes a heptadecanamide backbone with a methyl group at the 16th position and a morpholinopropyl group attached to the nitrogen atom. The lactate moiety adds to its complexity and potential functionality in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate typically involves multiple steps. The initial step often includes the preparation of the heptadecanamide backbone, followed by the introduction of the methyl group at the 16th position. The morpholinopropyl group is then attached to the nitrogen atom through a nucleophilic substitution reaction. Finally, the lactate moiety is introduced through esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinopropyl group, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted morpholinopropyl derivatives.

Scientific Research Applications

Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide and ester chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate involves its interaction with specific molecular targets and pathways. The morpholinopropyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The lactate moiety may play a role in modulating the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Comparison with Similar Compounds

Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can be compared with other similar compounds, such as:

    Hexadecanamide, N-(3-morpholinopropyl)-: Lacks the methyl group at the 16th position, which may affect its chemical properties and biological activities.

    Octadecanamide, N-(3-morpholinopropyl)-: Has a longer carbon chain, which can influence its solubility and interaction with biological membranes.

    Heptadecanamide, N-(3-morpholinopropyl)-:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

73806-67-4

Molecular Formula

C28H56N2O5

Molecular Weight

500.8 g/mol

IUPAC Name

2-hydroxypropanoate;16-methyl-N-(3-morpholin-4-ium-4-ylpropyl)heptadecanamide

InChI

InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6)

InChI Key

VLYOPPUVUMQIFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NCCC[NH+]1CCOCC1.CC(C(=O)[O-])O

Origin of Product

United States

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